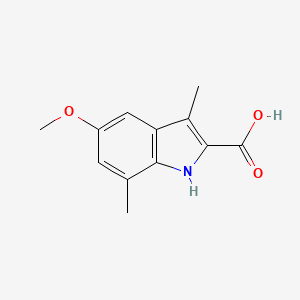![molecular formula C12H15N3OS B2501281 N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide CAS No. 1311586-58-9](/img/structure/B2501281.png)
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide, also known as CP-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CP-4 is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been shown to modulate the immune response, reducing inflammation and promoting the activation of immune cells. In addition, N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been shown to have neuroprotective effects, protecting against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and reach intracellular targets. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide is also relatively stable and can be easily synthesized and purified. However, N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide. One direction is to further investigate its potential use in cancer therapy, including its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide and to identify its molecular targets. Finally, the development of more soluble and bioavailable forms of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide could improve its potential therapeutic applications.
Méthodes De Synthèse
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide can be synthesized using different methods, including the reaction of 4-pyridinemethanethiol with chloroacetyl chloride, followed by reaction with 1-cyanopropylamine. Another method involves the reaction of 4-pyridinemethanethiol with chloroacetic acid, followed by reaction with 1-cyanopropylamine. Both methods result in the formation of N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide, which can then be purified and characterized.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of various cancer cells in vitro and in vivo. N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are thought to play a role in the development of the disease.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-2-(pyridin-4-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-11(7-13)15-12(16)9-17-8-10-3-5-14-6-4-10/h3-6,11H,2,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEGNXMDUSOVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CSCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)
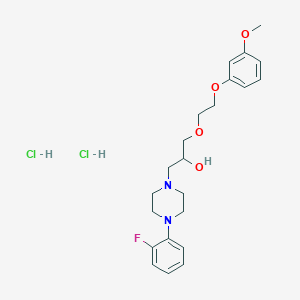
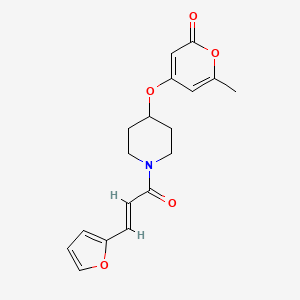
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)
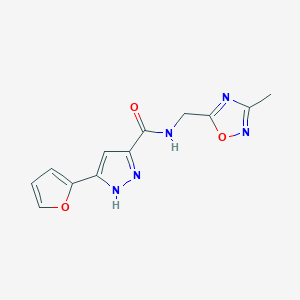
![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
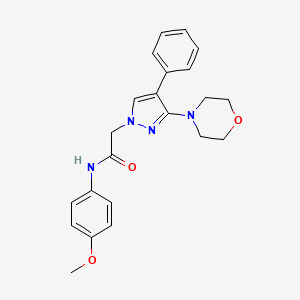
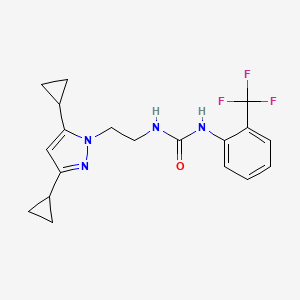
![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)
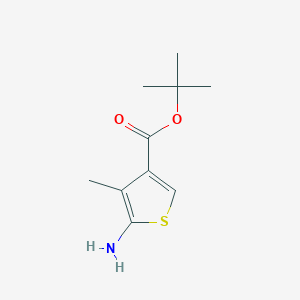
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
